molecular formula C8H10N4 B2607030 2-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetonitrile CAS No. 1909326-95-9

2-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetonitrile

Cat. No.: B2607030
CAS No.: 1909326-95-9
M. Wt: 162.196
InChI Key: JIBILBVANUDELE-UHFFFAOYSA-N
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Description

2-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetonitrile is a chemical compound with the molecular formula C8H10N4 It is characterized by the presence of a cyclopropyl group, a methyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing a nitrile group and a triazole ring. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like potassium carbonate (K2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetonitrile involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid
  • 4-(1H-1,2,4-triazol-1-yl)benzonitrile
  • 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Uniqueness

2-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetonitrile is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research .

Properties

IUPAC Name

2-(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-12-7(4-5-9)10-8(11-12)6-2-3-6/h6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBILBVANUDELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C2CC2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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